molecular formula C10H10ClN3O2 B2660491 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride CAS No. 1920-12-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride

Cat. No.: B2660491
CAS No.: 1920-12-3
M. Wt: 239.66
InChI Key: ICAYKUWBYPDXHU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

Major products formed from these reactions include various substituted isoindole derivatives, amine derivatives, and oxides. These products have diverse applications in scientific research and industry .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : Not explicitly listed but related compounds are documented.

Research indicates that compounds containing the isoindole structure exhibit various biological activities, primarily through the modulation of cellular pathways involved in apoptosis and proliferation. For instance, derivatives of isoindole have been shown to enhance reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells by inhibiting thioredoxin reductase (TrxR) and activating apoptosis-related proteins such as Bax and cleaved-caspase 3 .

Antitumor Activity

Several studies have investigated the antitumor potential of isoindole derivatives:

  • Cell Lines Tested : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including SK-BR-3 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .
  • Mechanism : The induction of apoptosis via ROS generation and TrxR inhibition has been a consistent finding across studies .

Antioxidant Activity

Isoindole derivatives also exhibit antioxidant properties. A study highlighted that certain N-isoindolines showed excellent antioxidant activity, suggesting a protective role against oxidative stress in biological systems .

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the antiproliferative effects of isoindole derivatives.
    • Findings : Compounds were tested against multiple tumor cell lines with results indicating that specific modifications to the isoindole structure significantly enhanced their efficacy as anticancer agents .
  • Mechanistic Insights :
    • Research Focus : Investigated the role of ROS in mediating apoptosis in HCT116 cells.
    • Results : The study confirmed that increased ROS levels led to mitochondrial dysfunction and subsequent activation of apoptotic pathways, emphasizing the potential for therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedMechanism of ActionReferences
AntitumorSK-BR-3, HCT116ROS generation, TrxR inhibition
AntioxidantN/AScavenging free radicals
Apoptosis InductionHCT116Activation of Bax and cleaved-caspase 3

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15;/h1-4H,5H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYKUWBYPDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920-12-3
Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-phthalimidoacetimidate hydrochloride (6 g, Chem. Ber., 1964, 97, 528) and a saturated aqueous potassium carbonate solution (50 ml) was stirred at ambient temperature for 3 minutes and then extracted with chloroform. The organic phase was dried (Na2SO4) and evaporated. A mixture of the solid so obtained, ammonium chloride (1.4 g) and methanol (100 ml) was stirred at laboratory temperature for 18 hours. The mixture was evaporated to give 2-phthalimidoacetamidine hydrochloride, as a white solid (5.5 g).
Name
2-phthalimidoacetimidate hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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